molecular formula C19H23FN6O B6079264 N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B6079264
M. Wt: 370.4 g/mol
InChI Key: JLWKIZXJWGYNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as FPip, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been shown to have a range of interesting properties, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. This compound has also been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and inhibition of viral replication. Studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase and activate caspase-3 and caspase-9, which are key enzymes involved in apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which suggests its potential use as an anti-inflammatory agent. This compound has also been shown to inhibit the replication of herpes simplex virus type 1 and type 2, which suggests its potential use as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is its potent antitumor effects, which make it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and antiviral effects, which suggests its potential use as an anti-inflammatory and antiviral agent. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to work with in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One potential direction is to investigate the use of this compound as a potential therapeutic agent for other types of cancer, such as pancreatic cancer and ovarian cancer. Another potential direction is to investigate the use of this compound as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 1-(3-fluorophenyl)piperazine with 6-(1-pyrrolidinyl)-4-pyrimidinylamine in the presence of a carbodiimide coupling reagent. The resulting product is then treated with carboxylic acid to obtain the final compound, this compound. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through recrystallization.

Scientific Research Applications

N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has potent antitumor effects in various cancer cell lines, including breast, colon, and lung cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its antitumor effects, this compound has also been shown to have anti-inflammatory and antiviral effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases. This compound has also been shown to have antiviral effects against herpes simplex virus type 1 and type 2, which suggests its potential use as an antiviral agent.

properties

IUPAC Name

N-(3-fluorophenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O/c20-15-4-3-5-16(12-15)23-19(27)26-10-8-25(9-11-26)18-13-17(21-14-22-18)24-6-1-2-7-24/h3-5,12-14H,1-2,6-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWKIZXJWGYNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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